Diphenyl(4-vinylphenyl)phosphine

Catalog No.
S1911602
CAS No.
40538-11-2
M.F
C20H17P
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(4-vinylphenyl)phosphine

CAS Number

40538-11-2

Product Name

Diphenyl(4-vinylphenyl)phosphine

IUPAC Name

(4-ethenylphenyl)-diphenylphosphane

Molecular Formula

C20H17P

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2

InChI Key

FRPLKHQCXVNBNO-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Application in the Synthesis of High-Performance Materials

Specific Scientific Field: This application falls under the field of Polymer Chemistry .

Summary of the Application: Diphenylphosphinostyrene has been used in the coordination polymerization and copolymerization with styrene to create a new series of phosphine functionalized syndiotactic polystyrene . This is of much interest for the synthesis of high-performance materials .

Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved by using a specific catalyst . The resulting copolymer showed excellent thermal stability and chemical resistance .

Results or Outcomes: The copolymer realized the stable immobilization of metal nanoparticles to afford highly robust metal nanocatalysts at high temperature and various atmospheres . The resulting catalyst can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives .

Application in Rhodium-Catalyzed Biphasic Hydrogenations

Specific Scientific Field: This application is in the field of Catalysis and Nanotechnology .

Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of core-cross-linked micelles and nanogels with a polycationic outer shell . These polymeric nanoreactors proved efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .

Methods of Application: The synthesis involved RAFT polymerization from a macroRAFT agent by chain extension with a long hydrophobic polystyrene-based block followed by crosslinking with diethylene glycol dimethacrylate .

Results or Outcomes: The resulting nanoreactors were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .

Application in the Immobilization of Transition Metal Nanoparticle Catalysts

Specific Scientific Field: This application is in the field of Nanotechnology and Catalysis .

Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of a new series of phosphine functionalized syndiotactic polystyrene . This has been applied to the stable immobilization of metal nanoparticles, which can serve as highly robust metal nanocatalysts at high temperature and various atmospheres .

Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved for the first time to afford a new series of phosphine functionalized syndiotactic polystyrene .

Results or Outcomes: The resulting catalyst, Cu@poly (o-StPPh 2 -alt-St)-b-sPS, can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives by acceptorless dehydrogenative coupling of o-aminobenzylalcohol with ketones .

Application in the Synthesis of Phosphonic Acid-Functionalized Diblock Copolymer Nano-Objects

Specific Scientific Field: This application is in the field of Polymer Chemistry and Nanotechnology .

Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .

Application in the Synthesis of Organic-Inorganic Nanocomposites

Specific Scientific Field: This application is in the field of Nanotechnology and Material Science .

Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations . Scanning electron microscopy (SEM) studies provide compelling evidence for the occlusion of both worm-like and vesicular phosphonic acid-based nano-objects and hence the production of a series of interesting new organic-inorganic nanocomposites .

Diphenyl(4-vinylphenyl)phosphine is an organophosphorus compound with the molecular formula C20_{20}H17_{17}P and a molecular weight of approximately 288.33 g/mol. It appears as a white to light yellow solid and is known for its stability under certain conditions, particularly when stored in a cool, dark place and under inert gas to prevent moisture exposure . The compound is classified as an organophosphine due to the presence of a phosphorus atom bonded to two phenyl groups and a vinylphenyl group.

, including:

  • Oxidation: The phosphine group can be oxidized to form phosphine oxides.
  • Nucleophilic Substitution: It can react with alkyl halides or acyl chlorides to form corresponding phosphonium salts or phosphine derivatives.
  • Polymerization: The vinyl group allows for polymerization reactions, which can lead to the formation of polymers with unique properties .

Several synthetic routes for diphenyl(4-vinylphenyl)phosphine have been documented:

  • From 4-Bromostyrene: This method involves the reaction of 4-bromostyrene with chlorodiphenylphosphine, leading to the desired product through nucleophilic substitution.
  • Phosphination Reactions: Other methods include the direct phosphination of styrenes using phosphorus-containing reagents.
  • Alternative Routes: Various alternative synthetic pathways have been explored, including those involving different phosphorus precursors or coupling reactions .

Diphenyl(4-vinylphenyl)phosphine finds applications in:

  • Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki coupling.
  • Material Science: Its ability to participate in polymerization makes it useful in developing advanced materials.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving diphenyl(4-vinylphenyl)phosphine focus on its reactivity with other chemical species. These interactions are crucial for understanding its role in catalysis and organic synthesis. For instance, studies have shown that it can interact favorably with palladium complexes, enhancing catalytic activity in cross-coupling reactions .

Diphenyl(4-vinylphenyl)phosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriphenylphosphineTriaryl PhosphineHighly stable; used extensively as a ligand
4-VinyltriphenylphosphineVinyl-substituted TriarylEnhanced reactivity due to vinyl group
DiphenylphosphineDiaryl PhosphineSimpler structure; less sterically hindered
4-(Diphenylphosphino)styreneVinyl-substituted DiarylCombines properties of both phosphines and styrenes

Uniqueness of Diphenyl(4-vinylphenyl)phosphine

Diphenyl(4-vinylphenyl)phosphine is unique due to its combination of a vinyl group and two phenyl groups, which provides distinct reactivity patterns not found in simpler phosphines or purely aryl-substituted phosphines. Its ability to undergo both oxidation and polymerization makes it particularly versatile for applications in catalysis and materials science.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diphenylphosphinostyrene

Dates

Modify: 2023-08-16

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